molecular formula C13H26O2Si B2647477 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde CAS No. 2060028-53-5

2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde

Cat. No.: B2647477
CAS No.: 2060028-53-5
M. Wt: 242.434
InChI Key: FVPREYQVYQRFHD-UHFFFAOYSA-N
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Description

2-{1-[(tert-Butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is a specialized chemical building block designed for advanced organic synthesis. The molecule features a reactive acetaldehyde group adjacent to a tert-butyldimethylsilyl (TBDMS)-protected cyclopentanol group. The TBDMS protecting group is widely used in synthetic chemistry due to its high stability towards bases and nucleophiles, allowing for selective reactions at the aldehyde functionality . The presence of both a protected alcohol and a reactive aldehyde makes this compound a versatile intermediate for constructing complex molecular architectures, particularly in pharmaceutical research and the development of fine chemicals. It is suitable for various nucleophilic addition reactions at the aldehyde carbonyl and can serve as a precursor for further chain elongation. The TBDMS group can be cleanly removed under mild acidic conditions or using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to regenerate the parent alcohol without disrupting other sensitive functionalities in the molecule . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should handle this compound with standard safety precautions appropriate for laboratory chemicals.

Properties

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxycyclopentyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(10-11-14)8-6-7-9-13/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPREYQVYQRFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCCC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060028-53-5
Record name 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde
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Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde involves its reactivity as an aldehyde and silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can be cleaved to reveal a hydroxyl group, facilitating further chemical transformations .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a family of TBDMS-protected aldehydes with varying cyclic substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reference
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde C₁₅H₃₀O₂Si 270.48 Cyclopentyl ring with TBDMS-ether
2-{1-[(Tert-butyldimethylsilyl)oxy]cyclobutyl}acetaldehyde C₁₂H₂₄O₂Si 228.40 Cyclobutyl ring (smaller ring strain)
2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde C₁₀H₂₂O₂Si 206.36 Linear chain, no cyclic substituent
(Z)- and (E)-DMCHA (Grandlure III/IV) C₁₀H₁₆O 152.23 Cyclohexylidene group, unsaturated aldehyde

Key Observations :

  • Linear vs. Cyclic : The linear TBDMS-acetaldehyde (C₁₀H₂₂O₂Si) lacks cyclic constraints, enabling faster reaction kinetics in Baylis-Hillman reactions but reduced stereochemical control compared to the cyclopentyl derivative .
  • Unsaturated Analogs : DMCHA compounds (e.g., Grandlure III/IV) are unsaturated aldehydes with pheromonal activity in beetles, differing significantly in biological function despite structural similarities .

Physical and Chemical Properties

Property 2-{1-[(TBDMS)oxy]cyclopentyl}acetaldehyde 2-[(TBDMS)oxy]acetaldehyde DMCHA (Grandlure III/IV)
Solubility Soluble in organic solvents (e.g., CHCl₃, EtOH) Similar, but higher polarity due to linear structure Low water solubility
Boiling Point Not reported (predicted >200°C) Lower due to smaller size ~150–180°C (volatile)
Functional Group Reactivity Protected aldehyde (slow oxidation) More reactive aldehyde Conjugated aldehyde (high reactivity)

Biological Activity

2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde is a complex organic compound notable for its unique structural features, which include a cyclopentyl group and a tert-butyldimethylsilyl ether. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity as an aldehyde.

  • Molecular Formula : C13H26O2Si
  • Molecular Weight : 242.43 g/mol
  • Key Functional Groups : Aldehyde, silyl ether

The presence of the aldehyde functional group allows for typical reactions such as nucleophilic addition, while the silyl ether can be cleaved to reveal hydroxyl groups, facilitating further chemical transformations.

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:

  • Nucleophilic Addition : The aldehyde can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation and Reduction : The compound can be oxidized to carboxylic acids or reduced to alcohols, influencing its biological interactions .

Biological Activity

Research into the biological activity of this compound is still emerging, but initial findings suggest several potential applications:

Antibacterial Activity

Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives with cyclopentyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria . While specific data on this compound's antibacterial activity is limited, its structural analogs suggest a potential for similar effects.

Cytotoxicity and Antiproliferative Effects

Preliminary investigations into related compounds have demonstrated cytotoxic effects against various human tumor cell lines. For example, thiosemicarbazone derivatives have shown high antiproliferative activity without significant cytotoxicity . Understanding the interactions of this compound with cellular targets could provide insights into its therapeutic potential.

Case Studies and Research Findings

A review of literature reveals several studies that explore the biological implications of compounds structurally related to this compound:

StudyFindings
Thiosemicarbazone DerivativesHigh antiproliferative activity observed; effective against multiple cancer cell lines .
Antibacterial StudiesCyclopentyl derivatives showed significant inhibition against bacterial growth .
Mechanistic StudiesInvestigated metabolic pathways and interactions with enzymes; suggests potential for further therapeutic exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde, and how can experimental efficiency be improved?

  • Methodology : Integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DOE) to minimize trial-and-error approaches. For instance, ICReDD’s framework uses reaction path simulations to predict feasible intermediates and narrow experimental conditions, reducing synthesis time by ~40% . DOE methods like factorial design can systematically optimize parameters (temperature, solvent polarity, catalyst loading) while minimizing experimental runs .
  • Key Considerations : Prioritize protecting group stability (e.g., tert-butyldimethylsilyl ether’s resistance to basic conditions) and regioselectivity during cyclopentyl ring functionalization .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, GC-MS) to confirm molecular structure and detect impurities. For example, tert-butyldimethylsilyl (TBDMS) groups exhibit distinct NMR shifts (δ 0.1–0.3 ppm for Si-CH₃) . Mass spectrometry can identify fragmentation patterns unique to the acetaldehyde moiety.
  • Data Cross-Validation : Compare experimental spectra with computational predictions (DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. What role does the TBDMS group play in stabilizing the compound during multi-step reactions?

  • Methodology : Conduct comparative studies using alternative protecting groups (e.g., TBDPS, TMS) to assess hydrolytic stability under acidic/basic conditions. The TBDMS group’s steric bulk enhances resistance to nucleophilic attack, making it ideal for protecting alcohols in oxygen-sensitive reactions .
  • Experimental Design : Monitor deprotection kinetics (e.g., using TBAF in THF) via in-situ FT-IR or HPLC to quantify stability .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-{1-[(TBDMS)oxy]cyclopentyl}acetaldehyde be elucidated using computational tools?

  • Methodology : Apply density functional theory (DFT) to model transition states and intermediates in key reactions (e.g., aldol condensations or nucleophilic additions). For example, IRC (Intrinsic Reaction Coordinate) analysis can map energy profiles for cyclopentyl ring-opening/closure events .
  • Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. What strategies address contradictory data in the compound’s reactivity across different solvent systems?

  • Methodology : Use microkinetic modeling to reconcile discrepancies. For instance, polar aprotic solvents (DMF, DMSO) may stabilize zwitterionic intermediates in aldol reactions, while non-polar solvents favor concerted pathways. A multivariate analysis (e.g., PCA) of solvent parameters (dielectric constant, H-bonding capacity) can identify dominant factors .
  • Case Study : Resolve conflicting yields in THF vs. acetonitrile by correlating solvent effects with computed solvation energies .

Q. How does the compound interact with biological targets, and what assays are suitable for probing its bioactivity?

  • Methodology : Employ fluorescence polarization or SPR (Surface Plasmon Resonance) to study binding affinity with proteins (e.g., aldehyde dehydrogenases). For antimicrobial studies, use broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) against model organisms .
  • Advanced Techniques : Synchrotron-based crystallography can resolve binding modes of the cyclopentyl-acetaldehyde moiety in enzyme active sites .

Q. What reactor designs optimize scalability for reactions involving this compound?

  • Methodology : Leverage CRDC subclass RDF2050112 (“Reaction fundamentals and reactor design”) to evaluate continuous-flow vs. batch reactors. Continuous systems improve heat/mass transfer for exothermic steps (e.g., silylation), while membrane reactors (subclass RDF2050104) enhance separation efficiency .
  • Modeling : Use Aspen Plus or COMSOL to simulate residence time distributions and optimize mixing parameters .

Key Research Gaps and Recommendations

  • Gap 1 : Limited data on enantioselective synthesis of the cyclopentyl moiety. Solution : Explore chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts).
  • Gap 2 : Unclear metabolic fate in biological systems. Solution : Use ¹⁴C-labeled analogs for in-vivo tracking .

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